4-Bromoaniline-2,3,5,6-D4

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFQBORIUYODSI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromoaniline-2,3,5,6-D4: Chemical Properties, Structure, and Applications

Introduction

4-Bromoaniline-2,3,5,6-D4 is a stable, isotopically labeled form of 4-bromoaniline, a key building block in organic synthesis. The substitution of hydrogen with deuterium at the 2, 3, 5, and 6 positions of the aniline ring provides a valuable tool for researchers in various scientific disciplines, particularly in drug discovery and development, mechanistic studies, and as an internal standard in analytical chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this deuterated compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

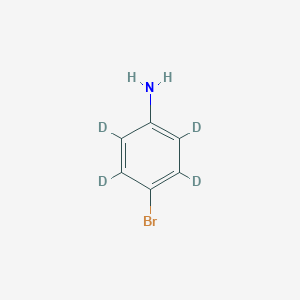

The foundational step in understanding the utility of this compound is a thorough characterization of its molecular structure. The molecule consists of a benzene ring substituted with a bromine atom at the para-position (C4) relative to an amino group (-NH2) at C1. The key feature is the replacement of the four aromatic protons with deuterium atoms.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,3,5,6-tetradeuterioaniline | [1][2] |

| CAS Number | 61357-76-4 | [3][4][5] |

| Molecular Formula | C₆H₂D₄BrN | [3][5] |

| Molecular Weight | 176.05 g/mol | [3][5] |

| Canonical SMILES | Nc1c(c(c(Br)c(c1[2H])[2H])[2H])[2H] | [1][2] |

| InChI | InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | [1][2] |

| Isotopic Enrichment | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated analog, with the primary difference being its increased molecular weight.

Table 2: Physicochemical Data

| Property | Value (for 4-Bromoaniline) | Source |

| Appearance | White to slightly yellow crystalline solid | [6] |

| Melting Point | 60-64 °C | |

| Boiling Point | 230-250 °C | |

| Solubility | Soluble in ethanol, ether, and chloroform. Moderately soluble in water. | [6] |

| Density | 1.626 g/cm³ | [6] |

The deuteration of the aromatic ring enhances the stability of the C-D bonds compared to C-H bonds. This "kinetic isotope effect" can significantly influence the metabolic fate of the molecule in biological systems, a principle widely exploited in drug development.

Synthesis of this compound

The synthesis of this compound can be approached through several methodologies. A common strategy involves the bromination of a deuterated aniline precursor. Alternatively, direct hydrogen-deuterium (H/D) exchange on 4-bromoaniline can be employed. Below is a plausible, detailed protocol based on established methods for the deuteration of anilines.

Diagram 2: Synthetic Pathway for this compound

Caption: A three-step synthesis of this compound from Aniline-d5.

Experimental Protocol: Synthesis via Bromination of Deuterated Acetanilide

This protocol is adapted from standard procedures for the synthesis of p-bromoaniline and assumes the availability of aniline-d5 as a starting material.

Step 1: Acetylation of Aniline-d5

-

In a round-bottom flask, combine aniline-d5 (1 equivalent) with glacial acetic acid (3 equivalents).

-

To this solution, slowly add acetic anhydride (1.1 equivalents) while stirring.

-

Heat the reaction mixture under reflux for 30 minutes.

-

Allow the mixture to cool to room temperature, then pour it into ice-cold water with vigorous stirring to precipitate the acetanilide-d5.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Rationale: The acetylation of the amino group is a crucial protection step. The highly activating amino group in aniline would otherwise lead to the formation of 2,4,6-tribromoaniline upon direct bromination. The acetyl group reduces the activating effect and provides steric hindrance, favoring para-substitution.

Step 2: Bromination of Acetanilide-d5

-

Dissolve the dried acetanilide-d5 (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

In a separate container, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide-d5 solution with constant stirring. Maintain the temperature below 30°C.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide-2,3,5,6-d4.

-

Collect the product by vacuum filtration, wash with cold water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine. Finally, wash again with cold water.

Rationale: This electrophilic aromatic substitution introduces a bromine atom at the para position of the deuterated acetanilide. The use of glacial acetic acid as a solvent facilitates the reaction and helps to control the reaction temperature.

Step 3: Hydrolysis of 4-Bromoacetanilide-2,3,5,6-d4

-

Suspend the crude 4-bromoacetanilide-2,3,5,6-d4 in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture under reflux for 1-2 hours, or until the solid has dissolved.

-

Cool the reaction mixture and then carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic. This will precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Rationale: The acidic hydrolysis removes the acetyl protecting group, regenerating the amino group to yield the final product. Neutralization is necessary to deprotonate the anilinium salt and precipitate the free amine.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. The deuteration of the aromatic ring leads to distinct differences in the spectra compared to the non-deuterated analog.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic region will be devoid of signals due to the replacement of all aromatic protons with deuterium. The only observable signal will be from the amino (-NH₂) protons, which will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms of the benzene ring. The signals for the deuterated carbons (C2, C3, C5, C6) will appear as multiplets due to coupling with deuterium (a spin-1 nucleus). The signals for the carbon atoms bonded to the amino group (C1) and the bromine atom (C4) will appear as singlets.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (176.05 g/mol ). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (M+ and M+2) of approximately equal intensity, separated by 2 m/z units.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹). The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound. The C-Br stretching vibration is typically observed in the fingerprint region (below 1000 cm⁻¹).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

-

Internal Standard: Due to its similar chemical properties to 4-bromoaniline and its distinct mass, it is an excellent internal standard for quantitative analysis by mass spectrometry.

-

Mechanistic Studies: The deuterium labels can be used to trace the metabolic pathways of molecules containing the 4-bromoaniline moiety. By analyzing the retention or loss of deuterium in metabolites, researchers can elucidate the mechanisms of enzymatic reactions.

-

Drug Discovery: The kinetic isotope effect associated with the C-D bond can be exploited to slow down the rate of metabolic degradation of a drug candidate. Replacing metabolically labile C-H bonds with C-D bonds can improve the pharmacokinetic profile of a drug, leading to increased bioavailability and a longer half-life. This compound serves as a building block for the synthesis of such deuterated drug candidates.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety precautions for its non-deuterated counterpart, 4-bromoaniline, should be strictly followed.

Hazard Summary of 4-Bromoaniline:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical entity with significant applications in scientific research, particularly in the fields of analytical chemistry, drug metabolism, and medicinal chemistry. Its unique isotopic labeling provides a powerful tool for elucidating reaction mechanisms and improving the properties of drug candidates. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications to aid researchers in its effective and safe utilization.

References

-

CeMines. 4-Bromoaniline-d4. [Link]

-

Sharma, V., et al. New Journal of Chemistry Supporting Information. [Link]

-

Phantatomix. 4-Bromoaniline-d4. [Link]

-

Chegg. Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]

-

ResearchGate. Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? [Link]

-

SpectraBase. 4-Bromoaniline. [Link]

-

ATB. 4-Bromoaniline | C6H6BrN | MD Topology | NMR | X-Ray. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. [Link]

-

Strawberry Genome. 4-Bromoaniline-d4. [Link]

-

PubChem. 4-Bromoaniline. [Link]

- Google Patents.

-

ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

-

Scribd. Synthesis of 2,4,6-Tribromoaniline. [Link]

Sources

Introduction: The Role of Deuteration in Advanced Synthesis

An In-Depth Technical Guide to 4-Bromoaniline-2,3,5,6-D4: Physicochemical Properties, Stability, and Handling Protocols

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the core physical and chemical properties of this compound. It provides an in-depth analysis of the compound's stability profile and outlines field-proven protocols for its safe handling, storage, and application. The insights herein are grounded in established scientific principles and data from authoritative sources to ensure technical accuracy and practical utility.

This compound is the deuterated analogue of 4-bromoaniline, an essential intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes.[1][2] The strategic replacement of hydrogen atoms on the aromatic ring with deuterium (an isotope of hydrogen with an additional neutron) imparts a greater molecular weight without significantly altering the compound's chemical reactivity. This isotopic labeling is invaluable for several applications:

-

Internal Standards: In quantitative analysis using mass spectrometry, deuterated compounds like 4-Bromoaniline-D4 serve as ideal internal standards. Their co-elution with the non-labeled analyte and distinct mass-to-charge ratio allow for precise and accurate quantification.

-

Mechanistic Studies: Isotopic labeling is a powerful tool for elucidating reaction mechanisms and understanding metabolic pathways in drug discovery.

-

Pharmacokinetic Modulation: Deuteration can sometimes alter the metabolic profile of a drug, a concept known as the "deuterium kinetic isotope effect," potentially improving its pharmacokinetic properties.[3]

This guide provides the foundational knowledge required to effectively and safely utilize this compound in a research and development setting.

Core Physicochemical Properties

The physical properties of this compound are largely governed by the foundational structure of 4-bromoaniline. The primary difference lies in the increased molecular mass due to the four deuterium atoms. Data for the deuterated compound is consolidated below, with properties such as melting and boiling points referenced from its non-deuterated counterpart due to their expected similarity.

| Property | Value | Source(s) |

| CAS Number | 61357-76-4 | [4][5][6] |

| Molecular Formula | C₆H₂D₄BrN | [5][6] |

| Molecular Weight | 176.05 g/mol | [4][5][6] |

| Appearance | Grey or off-white crystalline solid | [7][8] |

| Isotopic Enrichment | ≥98 atom % D | [4][9] |

| Melting Point | 60 - 64 °C / 140 - 147.2 °F (for non-deuterated) | [8] |

| Boiling Point | 230 - 250 °C / 446 - 482 °F (for non-deuterated) | [8] |

| Vapor Pressure | 0.23 mbar @ 25 °C (for non-deuterated) | [8] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions and analytical preparations.

-

Aqueous Solubility: The compound is slightly soluble to insoluble in water (< 1 g/L).[7][8][10] The presence of the polar amino (-NH₂) group allows for some interaction with water via hydrogen bonding, but the largely non-polar brominated aromatic ring dominates its character.[11]

-

Organic Solvent Solubility: It is soluble in common organic solvents such as ethanol, ether, chloroform, and acetone.[1][7][10] This makes it highly versatile for use in organic synthesis.

-

pH-Dependent Solubility: The basicity of the amino group (pKa of conjugate acid ≈ 3.86) means that 4-bromoaniline will become significantly more water-soluble in acidic aqueous solutions (e.g., aq. HCl).[12][13] This is due to the formation of the corresponding anilinium salt, which is ionic. It is not expected to be soluble in basic solutions like aq. NaOH or aq. NaHCO₃.[13]

Stability, Storage, and Degradation Pathways

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The compound is generally stable if stored correctly, but it is susceptible to degradation from several environmental factors.[4][9]

Key Sensitivities

-

Light: The compound is light-sensitive.[8][14] Prolonged exposure to light, particularly UV radiation, can induce photodegradation, leading to discoloration and the formation of impurities.[15]

-

Air/Oxidation: this compound is also air-sensitive.[8][14] Aromatic amines are prone to oxidation, which often results in the formation of colored polymeric byproducts.

-

Temperature: While stable at room temperature, it will decompose at elevated temperatures (decomposition begins to accelerate significantly above 200°C).[15]

-

pH: The compound is unstable in strongly acidic or strongly alkaline solutions, where it can undergo hydrolysis or other reactions.[15] It exhibits relative stability in neutral or mildly acidic/alkaline conditions.[15]

Recommended Storage Protocol

To mitigate these degradation pathways and ensure long-term purity, the following storage protocol is mandatory:

-

Container: Store in a tightly sealed, amber glass vial or a container that blocks light.[7]

-

Atmosphere: For long-term storage, the container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.[14]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7] A locked cabinet or a secure, designated area for toxic chemicals is recommended.[8]

-

Temperature: Standard room temperature is acceptable for storage.[4][9]

-

Purity Verification: It is best practice to re-analyze the compound for chemical purity after three years of storage or before use in a critical application.[4][9]

Caption: Relationship between storage conditions and compound stability.

Experimental Protocols and Safe Handling

4-Bromoaniline and its deuterated analogue are classified as hazardous substances. They are harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged exposure.[1][8] Strict adherence to safety protocols is essential.

Mandatory Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[16] If a fume hood is not available and dust may be generated, a respirator with an appropriate particulate filter (P3 type) is necessary.

Protocol for Handling and Preparation of a Stock Solution

This protocol describes a self-validating system for preparing a stock solution, ensuring accuracy and safety.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware, solvent(s), and weighing equipment.

-

Weighing: Tare a clean, dry glass vial on an analytical balance. Using a spatula, carefully transfer the desired amount of this compound solid into the vial inside the fume hood to contain any dust. Record the exact mass.

-

Dissolution: Add the desired solvent (e.g., ethanol, acetone) to the vial in a dropwise manner or with a pipette. Cap the vial and gently swirl or vortex until the solid is completely dissolved.

-

Transfer and Dilution: If necessary, quantitatively transfer the solution to a volumetric flask for precise dilution to the final concentration. Rinse the vial with additional solvent and add the rinsing to the flask to ensure all compound is transferred.

-

Labeling and Storage: Clearly label the final solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the same conditions recommended for the solid material (protected from light).

Caption: Standard workflow for preparing a stock solution.

Conclusion

This compound is a valuable tool for advanced chemical synthesis and analysis. Its utility is directly linked to its purity, which can be preserved through a thorough understanding of its physical properties and stability profile. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes. The causality is clear: sensitivity to light and air necessitates storage in sealed, dark containers, preferably under an inert atmosphere, to prevent oxidative and photodegradation. This self-validating approach—combining proper handling with periodic purity checks—is the cornerstone of good laboratory practice when working with sensitive, high-value reagents.

References

-

4-Bromoaniline | BrC6H4NH2 | CID 7807. PubChem. [Link]

-

4-Bromoaniline - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Solubility of 4-bromoaniline. Solubility of Things. [Link]

-

Cas 61357-76-4, this compound. LookChem. [Link]

-

Properties of substance: 4-bromoaniline. Chemister.ru. [Link]

-

4-Bromoaniline (C₆H₆BrN) Stability Study. Liskon Biological. [Link]

-

Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Solubility of 4-bromo aniline in solvents? Reddit. [Link]

Sources

- 1. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 3. Cas 61357-76-4,this compound | lookchem [lookchem.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. clearsynth.com [clearsynth.com]

- 6. scbt.com [scbt.com]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 4-bromoaniline [chemister.ru]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. echemi.com [echemi.com]

- 15. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Research Applications of 4-Bromoaniline-2,3,5,6-D4: The Quintessential Internal Standard and Mechanistic Probe

Introduction: Beyond the Analyte—The Imperative of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, the pursuit of precision, accuracy, and reproducibility is paramount. While the parent compound, 4-bromoaniline, serves as a versatile intermediate in the synthesis of dyes, agrochemicals, and various pharmaceutical agents, its deuterated analogue, 4-Bromoaniline-2,3,5,6-D4, occupies a more specialized and critical role.[1][2][3] This technical guide delves into the multifaceted applications of this compound, a stable isotope-labeled compound where four hydrogen atoms on the aromatic ring have been replaced by deuterium.

This substitution, while seemingly minor, provides a powerful tool for researchers. Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), allows for the creation of molecules that are chemically identical to the analyte of interest but possess a distinct mass.[4][5][6] This mass shift is the cornerstone of its utility, enabling researchers to differentiate the labeled standard from its unlabeled counterpart with high fidelity using mass spectrometry. This guide will explore the principal applications of 4-Bromoaniline-D4, focusing on its indispensable function as an internal standard in quantitative analysis and its utility as a probe in metabolic and mechanistic investigations.

Section 1: The Gold Standard: 4-Bromoaniline-D4 as an Internal Standard in Mass Spectrometry

The most prominent and critical application of this compound is its use as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[7][8] An ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical workflow, a condition that deuterated compounds fulfill almost perfectly.[9]

The Principle of Co-elution and Isotopic Dilution

The power of a deuterated standard lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that during sample preparation, chromatography, and ionization, any physical loss or variation in instrument response affects both the analyte and the standard to the same degree.[7][10]

-

Extraction Recovery: 4-Bromoaniline-D4 will have the same partitioning behavior as 4-bromoaniline in extraction procedures (e.g., liquid-liquid or solid-phase extraction), meaning it accurately accounts for any sample loss during this crucial step.[8]

-

Chromatographic Co-elution: It will elute from the chromatography column at virtually the same retention time as the analyte.[8][10] This is critical for correcting matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., plasma, soil, urine). Because both compounds experience the same matrix effect at the same time, the ratio of their signals remains constant and accurate.[9][10]

-

Ionization Efficiency: Both the deuterated standard and the unlabeled analyte will ionize with the same efficiency in the mass spectrometer's source, compensating for fluctuations in instrument performance.[7]

By adding a known concentration of 4-Bromoaniline-D4 to every sample, calibration standard, and quality control sample, quantification is based on the ratio of the analyte peak area to the internal standard peak area. This method, known as isotopic dilution, is the gold standard for accuracy in quantitative mass spectrometry.[11]

Quantitative Data Summary

The following table summarizes the key properties that make 4-Bromoaniline-D4 an exemplary internal standard for its unlabeled counterpart.

| Property | 4-Bromoaniline (Analyte) | This compound (IS) | Rationale for Use as an Internal Standard |

| Molecular Formula | C₆H₆BrN[12] | C₆H₂D₄BrN[13] | Direct isotopic substitution maintains chemical identity. |

| Molecular Weight | ~172.02 g/mol [12] | ~176.05 g/mol [13] | A +4 Da mass shift allows for clear differentiation by the mass spectrometer. |

| LC Retention Time | tR | ≈ tR | Ensures co-elution, which is essential for correcting time-dependent matrix effects.[8] |

| Ionization Efficiency | E | ≈ E | Compensates for ion suppression or enhancement in the MS source.[9] |

| Extraction Recovery | R | ≈ R | Accurately accounts for analyte loss during sample preparation steps.[8] |

Visualizing the Analytical Workflow

The following diagram illustrates a typical bioanalytical workflow employing a deuterated internal standard for quantification via LC-MS/MS.

Section 4: Applications in Synthetic Chemistry and NMR Spectroscopy

While less common than its use in mass spectrometry, 4-Bromoaniline-D4 also finds applications in other research areas.

-

Synthetic Building Block: It can be used as a starting material for the synthesis of more complex deuterated molecules, allowing the isotopic label to be carried through multiple reaction steps. [14]* NMR Spectroscopy: In ¹H NMR, the signals for the hydrogen atoms on the benzene ring of 4-bromoaniline appear as a complex multiplet. [15][16]For a derivative synthesized from 4-Bromoaniline-D4, these signals would be absent, simplifying the spectrum and aiding in the structural confirmation of the newly added functional groups. This can be particularly useful for confirming the site of a reaction on a complex molecule. [14]

Conclusion

This compound is far more than a mere chemical analogue. Its strategic deuterium labeling transforms it into a high-fidelity tool that underpins the robustness of modern analytical science. Its primary role as an internal standard in mass spectrometry is foundational to achieving accurate and reproducible quantification in pharmaceutical development, toxicology, and environmental monitoring. Furthermore, its application in tracing metabolic pathways and clarifying reaction mechanisms provides invaluable insights for researchers. The principles demonstrated with 4-Bromoaniline-D4—precision, self-validation, and mechanistic clarity—are emblematic of the broader power of stable isotope labeling in scientific discovery.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..

- Role of Deuterated Solvents in Isotopic Labeling for Chemical Research - SYNMR. (n.d.). Synmr.

- Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1699.

- Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. (2008, August 15). PubMed.

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.

- Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Symbolism.

- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace.

- This compound. (n.d.). LookChem.

- 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024, August 30). Ketone Pharma.

- 4-Bromoaniline: properties, applications and safety. (2023, November 13). ChemicalBook.

- This compound | CAS 61357-76-4. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). CLEARSYNTH.

- 4-Bromoaniline: Properties, Applications, Safety & Insights. (n.d.). Ketone Pharma.

- 4-Bromoaniline. (n.d.). PubChem.

- Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? (2019, June 10). ResearchGate.

- 4-Bromoaniline(106-40-1) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. synmr.in [synmr.in]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 12. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. clearsynth.com [clearsynth.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Safety and Handling Guide for 4-Bromoaniline-2,3,5,6-D4

Section 1: Introduction and Scope

In modern pharmaceutical and materials science research, stable isotope-labeled (SIL) compounds are indispensable tools. 4-Bromoaniline-2,3,5,6-D4, a deuterated analogue of 4-bromoaniline, serves as a critical building block and internal standard in synthetic chemistry, NMR spectroscopy, and mass spectrometry-based metabolic studies.[1] The strategic replacement of hydrogen with deuterium atoms allows researchers to trace metabolic pathways and quantify analytes with high precision.

However, the utility of this compound is paired with significant health and environmental hazards inherent to its parent molecule, 4-bromoaniline, a member of the toxic aromatic amine class.[2][3] This guide provides an in-depth, technically-focused overview of the safety, handling, and emergency protocols for this compound. As specific, comprehensive safety data for the deuterated version is often sparse, this document synthesizes authoritative data from its non-labeled counterpart (CAS No. 106-40-1) and integrates the unique considerations required for handling deuterated materials. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for mitigating risk while leveraging the scientific advantages of this compound.

Section 2: Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical safety. While the deuterated and non-deuterated forms of 4-bromoaniline are nearly identical in chemical reactivity, their physical properties, particularly molecular weight, differ. This distinction is critical for analytical applications and accurate record-keeping.

| Property | This compound | 4-Bromoaniline (Non-deuterated) |

| IUPAC Name | 4-bromo-2,3,5,6-tetradeuterioaniline[4] | 4-bromoaniline[5] |

| CAS Number | 61357-76-4[1][4][6] | 106-40-1[5][7] |

| Molecular Formula | C₆H₂D₄BrN[1] | C₆H₆BrN[5][8] |

| Molecular Weight | ~176.05 g/mol [1][4][6] | ~172.02 g/mol [5][7][8] |

| Appearance | White to off-white crystalline solid[7] | White to grey/brown crystalline solid[5][7][8][9] |

| Melting Point | Not specified; expected to be similar to parent | 60 - 70 °C (140 - 158 °F)[7][8][9] |

| Boiling Point | Not specified; expected to be similar to parent | ~230 - 250 °C (446 - 482 °F)[7][9] |

| Solubility | Not specified; expected to be similar to parent | Slightly soluble in water; soluble in organic solvents like ethanol, ether.[7][8] |

Section 3: Hazard Identification and GHS Classification

The hazard profile of this compound is dictated by its parent compound. It is classified under the Globally Harmonized System (GHS) as a substance with acute toxicity, potential for long-term organ damage, and severe environmental hazards.

| GHS Hazard Information (based on 4-Bromoaniline) | |

| Pictograms | |

| Signal Word | Danger [10] |

| Hazard Statements | H302: Harmful if swallowed.[9][10] H311 + H331: Toxic in contact with skin or if inhaled.[10] H373: May cause damage to organs through prolonged or repeated exposure.[9][10][11] H410: Very toxic to aquatic life with long lasting effects.[10] |

| Precautionary Statements | P260: Do not breathe dust.[10][11] P273: Avoid release to the environment.[10] P280: Wear protective gloves/ protective clothing/ eye protection.[10][11] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P405: Store locked up.[10][11][12] P501: Dispose of contents/container to an approved waste disposal plant.[10][11][12] |

Section 4: The Toxicological Profile: Understanding the "Why"

A core tenet of laboratory safety is understanding the mechanisms of toxicity. This knowledge transforms procedural rules into a rational framework for self-protection.

The Aromatic Amine Hazard Class

Aromatic amines as a chemical class are notorious for their toxicity.[13] Many are classified as known or suspected carcinogens and mutagens.[2][3] Their mechanism of action often involves metabolic activation within the body, particularly in the liver, to reactive intermediates that can form adducts with DNA, leading to genetic damage.[14]

Mechanism of 4-Bromoaniline Toxicity

The primary acute hazard associated with 4-bromoaniline is methemoglobinemia .[8][12] Upon absorption into the bloodstream (via inhalation, skin contact, or ingestion), the aniline moiety oxidizes the iron in hemoglobin from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This altered form, methemoglobin, is incapable of binding and transporting oxygen. Symptoms of exposure progress from cyanosis (a blueish tint to the skin, lips, and tongue), headache, and dizziness to confusion, seizures, and, in severe cases, coma and death.[12]

Chronic or repeated exposure presents a different danger. The substance may cause damage to the blood, liver, and kidneys.[12][15] This is why the H373 hazard statement ("May cause damage to organs through prolonged or repeated exposure") is critically important for researchers who may handle the compound regularly.[9][10][11]

Toxicological Considerations for Deuterated Compounds

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This can slow down metabolic processes where C-H bond cleavage is the rate-limiting step—a phenomenon known as the Kinetic Isotope Effect .[16] In drug development, this effect is often exploited to improve a drug's metabolic stability and half-life.[16] However, from a safety perspective, one must assume that the fundamental toxicological properties of the parent molecule remain. The deuterated compound is still an aromatic amine and must be treated with the same level of caution as its non-deuterated analogue.

Section 5: Exposure Control and Personal Protection

Strict adherence to a multi-layered safety approach is non-negotiable when handling this compound.

-

Engineering Controls : All work involving this compound, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of the dust or vapors.[8][10][17]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for neat transfers. Always inspect gloves before use and change them immediately if contamination is suspected.[8][10]

-

Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory.[8][18]

-

Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.[8][17]

-

-

Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[10][17]

Section 6: Protocols for Safe Handling and Operations

The following workflow is designed to minimize exposure and preserve the isotopic integrity of the compound.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, PPE).

-

Equilibration : If the compound has been stored refrigerated, allow the sealed container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could compromise the sample and its isotopic purity.[19]

-

Weighing and Transfer : Conduct all weighing and transfers of the solid material inside the fume hood. Handle the powder gently to avoid creating airborne dust.

-

Dissolution : If preparing a solution, add the solvent to the solid slowly. Always add the solid to the solvent where practical, not the other way around, to minimize splashing.

-

Cleanup : Clean any contaminated surfaces and equipment immediately. Dispose of all contaminated disposable materials (gloves, weigh paper, pipette tips) in a designated hazardous waste container.

Hazard Mitigation Workflow

Caption: Workflow for mitigating hazards during handling.

Section 7: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation : Immediately move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Call for immediate medical attention.[10][20]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][19]

-

Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][12][20]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12][20]

Accidental Release (Spill) Measures

-

Evacuate all non-essential personnel from the area.

-

Ensure the area is well-ventilated (fume hood running).

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled, sealable hazardous waste container. Avoid creating dust.[12]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials in the hazardous waste container.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[20]

-

Specific Hazards : Combustion of this compound will produce highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Emergency Response Decision Tree

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. censwpa.org [censwpa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]

- 15. Aromatic Amines Group - information sheet - Canada.ca [canada.ca]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. youtube.com [youtube.com]

- 18. echemi.com [echemi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. synquestlabs.com [synquestlabs.com]

Commercial suppliers of high-purity 4-Bromoaniline-2,3,5,6-D4

An In-Depth Technical Guide to the Procurement and Qualification of High-Purity 4-Bromoaniline-2,3,5,6-D4 for Mass Spectrometry-Based Bioanalysis

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the selection, procurement, and qualification of high-purity this compound. As a deuterated internal standard, its performance is critical for the accuracy and reproducibility of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). We will move beyond a simple supplier list to delve into the scientific rationale behind its use, establish rigorous quality control protocols, and provide a framework for its successful implementation in a regulated or research environment.

The Rationale for Deuterated Internal Standards in Quantitative Bioanalysis

In quantitative mass spectrometry, an ideal internal standard (IS) should co-elute with the analyte of interest, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z) to prevent isobaric interference. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs like this compound, are considered the "gold standard" for internal standards in LC-MS applications.

The core principle is that a deuterated standard is chemically identical to the analyte, ensuring it behaves nearly identically during sample extraction, chromatographic separation, and ionization. However, its increased mass (due to the replacement of hydrogen with deuterium) allows it to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior effectively corrects for variations in sample preparation and matrix effects, which are common challenges in complex biological matrices like plasma or urine.

The choice of this compound, with four deuterium atoms on the aromatic ring, offers a significant mass shift (+4 Da) from the parent analyte. This minimizes the risk of isotopic crosstalk, where the natural abundance of isotopes in the analyte could contribute to the signal of the internal standard, or vice versa.

Commercial Suppliers and Key Procurement Considerations

The procurement of a high-purity deuterated standard is the first critical step in developing a robust analytical method. The market for such specialized reagents is dominated by a few key players known for their expertise in isotopic labeling and chemical synthesis. Below is a comparative overview of reputable suppliers.

Table 1: Comparison of Leading Commercial Suppliers of this compound

| Supplier | Typical Isotopic Purity (Atom % D) | Typical Chemical Purity | Documentation Provided | Notes |

| Toronto Research Chemicals (TRC) | ≥98% | >98% (HPLC/GC) | Certificate of Analysis (CoA), SDS | A leading source for a wide range of analytical standards and isotopically labeled compounds.[1][2][3][4][5] |

| Cambridge Isotope Laboratories (CIL) | ≥98% | >99% | Lot-specific CoA, SDS | World-renowned specialist in stable isotope-labeled compounds, often considered a primary manufacturer.[6][7] |

| LGC Standards | ≥98% | High Purity | CoA, often with detailed characterization | Strong provider for pharmaceutical and reference standards, sometimes distributing TRC products.[8][9] |

| CDN Isotopes | ≥98% | High Purity | CoA, SDS | Specializes in deuterated compounds and offers a range of pack sizes.[10][11][12] |

| Santa Cruz Biotechnology (SCBT) | Often unspecified, requires lot-specific inquiry | ≥98% | Basic product data sheet, CoA upon request | Broad supplier of biochemicals; purity and isotopic enrichment should be verified per lot.[13] |

| Clearsynth | ≥99% | >99% (HPLC) | CoA, SDS | A global supplier of a wide range of chemical standards and research chemicals.[14] |

Expert Insight: When selecting a supplier, the Certificate of Analysis is non-negotiable. It is the primary document that validates the material's identity, purity, and isotopic enrichment. For regulated bioanalysis (e.g., GLP studies), a supplier with a strong quality management system (e.g., ISO 9001) is highly recommended.

Essential Quality Control and Validation Protocols

Upon receiving a new lot of this compound, it is imperative to perform in-house qualification, even when a comprehensive CoA is provided. This self-validating step ensures the material is suitable for its intended use and has not degraded during shipping or storage.

Identity and Isotopic Purity Confirmation via Mass Spectrometry

Objective: To confirm the molecular weight and estimate the isotopic enrichment.

Protocol:

-

Solution Preparation: Prepare a 1 µg/mL solution of the deuterated standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Direct Infusion: Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode.

-

Analysis:

-

Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z (approx. 177.00). The exact mass will vary slightly based on the instrument calibration.

-

Examine the isotopic distribution. The most abundant peak should correspond to the D4 species. The relative intensity of the D3 peak (M-1), D2 (M-2), etc., can be used to estimate the isotopic purity. A high-purity standard should have minimal contribution from lower deuterated species.

-

Chemical Purity Assessment by HPLC-UV

Objective: To assess the chemical purity and detect any non-deuterated or other impurities.

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Create a dilution at ~10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm.

-

-

Analysis:

-

Inject the sample.

-

The purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage. The acceptance criterion is typically >98%.

-

Workflow for Use as an Internal Standard

The following diagram illustrates the logical workflow for incorporating the qualified this compound into a quantitative bioanalytical method.

Caption: Bioanalytical Workflow using a Deuterated Internal Standard.

Understanding Mass Spectral Behavior

A key aspect of using a deuterated standard is predicting its fragmentation pattern relative to the analyte. Both compounds will likely lose the bromine atom and undergo similar fragmentation, but the resulting fragments from the internal standard will retain the deuterium labels, allowing for distinct multiple reaction monitoring (MRM) transitions.

Caption: Comparative Fragmentation in MS/MS.

This diagram illustrates that the collision-induced dissociation (CID) of the analyte and the internal standard leads to product ions that are also separated by 4 Da, providing a clean and specific quantification channel for each.

Conclusion

The selection and proper qualification of high-purity this compound are foundational to the development of sensitive, accurate, and robust bioanalytical methods. By partnering with reputable suppliers and implementing rigorous, self-validating quality control protocols, researchers can ensure the integrity of their internal standard, which in turn underpins the reliability of their final quantitative data. This guide serves as a framework for making informed decisions and establishing best practices in the laboratory.

References

-

PubChem. 4-Bromoaniline Compound Summary. [Link]

Sources

- 1. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 2. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. genesisbiopharma.co [genesisbiopharma.co]

- 4. Toronto Research Chemicals – Bioquote [bioquote.com]

- 5. chromspec.com [chromspec.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. This compound, CDN 0.1 g | Buy Online | CDN | Fisher Scientific [fishersci.de]

- 13. scbt.com [scbt.com]

- 14. clearsynth.com [clearsynth.com]

A Technical Guide to the Kinetic Isotope Effect of 4-Bromoaniline-2,3,5,6-D4: Mechanistic Elucidation in Aromatic Systems

Abstract

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. By measuring the change in reaction rate upon isotopic substitution, researchers can gain profound insights into the rate-determining steps and the nature of transition states. This guide provides an in-depth technical examination of the kinetic isotope effect using 4-Bromoaniline-2,3,5,6-D4 as a model substrate. We will explore the theoretical underpinnings of KIE in the context of electrophilic aromatic substitution, detail rigorous experimental protocols for its measurement using modern analytical techniques, and discuss the complementary role of computational modeling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage KIE as a sophisticated method for mechanistic investigation.

Introduction: The Principle of the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction involving a reactant with a lighter isotope (k_L) to the rate constant of the same reaction with a reactant containing a heavier isotope (k_H).[1] For hydrogen/deuterium substitutions, this is expressed as k_H/k_D.

The physical origin of the KIE lies in the difference in zero-point vibrational energy (ZPVE) between bonds to different isotopes.[2] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency and thus a lower ZPE than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in activation energy manifests as a difference in reaction rates.[3]

KIEs are broadly classified into two categories:

-

Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction.[3][4][5] For C-H/C-D bonds, PKIE values are typically "normal" (k_H/k_D > 1) and can range from 2 to 8.[3]

-

Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond-breaking or formation in the RDS.[2][3][4] These effects are generally much smaller (k_H/k_D values are often close to 1, e.g., 0.8-1.4) and arise from changes in the vibrational environment, such as a change in hybridization, between the reactant and the transition state.[2][5]

The study of the KIE for this compound provides a classic framework for probing the mechanism of one of the most fundamental reaction classes in organic chemistry: electrophilic aromatic substitution (EAS).

Mechanistic Crossroads in Electrophilic Aromatic Substitution

Aniline and its derivatives are highly activated aromatic systems due to the strong electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions.[6] The generally accepted mechanism for EAS proceeds via a two-step pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[6][7]

-

Step 1 (Formation of the σ-complex): The aromatic ring attacks an electrophile (E+), forming the σ-complex. This step temporarily breaks the aromaticity of the ring.

-

Step 2 (Re-aromatization): A base removes a proton (or deuteron) from the sp³-hybridized carbon, restoring aromaticity.

The KIE is a definitive tool for determining which of these two steps is rate-determining.[7][8]

-

Scenario A (k_H/k_D ≈ 1): If the initial attack of the electrophile (Step 1) is the slow, rate-determining step, there will be no significant primary KIE. This is because the C-H/C-D bond is not broken in this step.

-

Scenario B (k_H/k_D > 1): If the removal of the proton/deuteron (Step 2) is rate-determining, a significant primary KIE will be observed. This implies that the formation of the σ-complex (Step 1) is a rapid and reversible pre-equilibrium.

The following diagram illustrates this mechanistic dichotomy.

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. ekwan.github.io [ekwan.github.io]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. differencebetween.com [differencebetween.com]

- 5. Kinetic Isotope Effect-Primary,Secondary.Normal,Inverse.pdf [slideshare.net]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. tennacadsci.org [tennacadsci.org]

- 8. youtube.com [youtube.com]

Stability of 4-Bromoaniline-2,3,5,6-D4 in acidic and basic conditions

An In-depth Technical Guide to the Chemical Stability of 4-Bromoaniline-2,3,5,6-D4 Under Acidic and Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a deuterated isotopologue of 4-bromoaniline, under acidic and basic stress conditions. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its stability, outlines robust experimental protocols for forced degradation studies compliant with ICH guidelines, and discusses appropriate analytical methodologies for monitoring and characterizing degradation products. The influence of deuterium substitution on the molecule's stability profile is also considered, providing a holistic view for its application in pharmaceutical and chemical research.

Introduction: The Role and Relevance of this compound

4-Bromoaniline serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its deuterated isotopologue, this compound, is of particular importance in the field of drug development and metabolic research.[3] Stable isotope labeling is a powerful technique used to trace the metabolic fate of drug candidates (ADME studies), quantify metabolites, and serve as internal standards in bioanalytical assays.[4][5][6][7] The core assumption underpinning these applications is the chemical and isotopic stability of the labeled compound throughout experimental and physiological conditions.

Understanding the stability of this compound is therefore paramount. Degradation of the molecule under various pH conditions could lead to the formation of impurities, inaccurate quantification in analytical methods, and misinterpretation of metabolic pathways. This guide provides the foundational knowledge and practical framework for assessing its stability, ensuring data integrity and regulatory compliance.

Theoretical Stability Assessment

The stability of this compound is governed by the chemical reactivity of its three key structural features: the aromatic amine group (-NH₂), the aryl-bromide bond (C-Br), and the aryl-deuterium bonds (C-D).

Reactivity of the Aromatic Amine

The amino group imparts basic properties to the molecule; aqueous solutions of 4-bromoaniline are weakly basic.[8][9] The conjugate acid has a pKa of 3.86, meaning the amine will be predominantly protonated (as the anilinium ion) in environments with a pH below this value.[8]

-

In Acidic Conditions: Protonation of the amino group deactivates the aromatic ring towards electrophilic attack. While the anilinium ion form is stable, the parent compound 4-bromoaniline is known to be unstable in strong acids like hydrochloric and sulfuric acid, where it can undergo hydrolysis and other reactions.[10]

-

In Basic Conditions: The free amine is a nucleophile and can participate in various reactions. However, under typical basic stress testing conditions (e.g., with NaOH), the amine group itself is relatively stable. Degradation is more likely to occur via other mechanisms.[10]

Reactivity of the Aryl-Bromide Bond

Carbon-halogen bonds on an aromatic ring are significantly stronger and less reactive towards nucleophilic substitution than their alkyl halide counterparts.[11] This is due to the sp² hybridization of the carbon and resonance delocalization of electron pairs from the halogen into the benzene ring.

-

In Acidic Conditions: The C-Br bond is generally stable.

-

In Basic Conditions: Nucleophilic aromatic substitution (SNAr) of the bromide is typically difficult and requires either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups at the ortho or para positions, which is not the case here.[11][12] Therefore, hydrolysis of the C-Br bond to form 4-amino-phenol is unlikely under standard forced degradation conditions.

The Influence of Deuterium Substitution: Kinetic Isotope Effect (KIE)

A C-D bond is stronger than a C-H bond by approximately 5 kJ/mol.[13] This difference can lead to a slower reaction rate if the C-H/C-D bond is broken in the rate-determining step of a reaction—a phenomenon known as the primary kinetic isotope effect.[13][14]

For the degradation of this compound, the relevant question is whether any likely degradation pathway involves the cleavage of an aryl C-D bond.

-

Acid/Base Hydrolysis: The primary degradation pathways are expected to involve the amino and bromo functional groups, where no C-D bond cleavage occurs.

-

Electrophilic Aromatic Substitution: While acid-catalyzed hydrogen-deuterium exchange can occur on activated aromatic rings, the anilinium ion present in strong acid is deactivated, making this process slow.[15]

Therefore, a significant primary KIE is not anticipated for the hydrolytic degradation of this compound. The deuterium labeling is expected to confer metabolic stability in vivo but is unlikely to substantially alter its chemical stability profile in standard acidic or basic solutions compared to the non-deuterated analogue.

Experimental Design: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[16] These studies are mandated by regulatory bodies like the ICH.[17][18][19] The typical goal is to achieve 5-20% degradation of the active substance.[17][20]

General Workflow

The process follows a systematic path from stress application to data analysis. The diagram below illustrates a typical workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Protocol: Acid and Base Hydrolysis

The following protocols describe standard procedures for investigating stability under hydrolytic stress.

Objective: To induce and quantify the degradation of this compound under defined acidic and basic conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

-

Heating block or water bath capable of maintaining 60°C ± 2°C

-

Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Causality: Acetonitrile is used to ensure solubility of the organic analyte, while water is the medium for hydrolysis. A known concentration is critical for accurate quantification of degradation.

-

-

Stress Sample Preparation: For each condition, add 1 mL of the stock solution to a labeled reaction vial. Then, add 1 mL of the respective stressor solution (0.1 M HCl, 0.1 M NaOH). This results in a final analyte concentration of 0.5 mg/mL.

-

Control Sample: Prepare a control sample by adding 1 mL of stock solution to 1 mL of water.

-

Incubation: Place all vials (acid, base, and control) in the heating block at 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Causality: Elevated temperature is used to accelerate degradation to a timeframe suitable for laboratory work, as per ICH guidelines.[18] Monitoring at multiple time points allows for an understanding of the degradation kinetics.

-

-

Quenching: Immediately before analysis, quench the reaction in the withdrawn aliquots.

-

For acidic samples, neutralize by adding an equimolar amount of NaOH.

-

For basic samples, neutralize by adding an equimolar amount of HCl.

-

Causality: Quenching stops the degradation process, ensuring that the analytical result accurately reflects the state of the sample at the specific time point.

-

-

Analysis: Dilute the quenched samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.

Analytical Methodology

A robust analytical method is crucial for separating the parent compound from any potential degradants.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard approach.[21]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities. For example, a gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

-

Detection: UV detector set at the λmax of 4-bromoaniline.

-

Validation: The method must be validated for specificity to prove it is "stability-indicating," meaning it can resolve the parent peak from all degradation products and placebo peaks.[16]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown degradation products, LC-MS is employed. By determining the mass-to-charge ratio (m/z) of the impurity peaks, potential structures can be proposed.[21]

Potential Degradation Pathways and Data Interpretation

Based on the known chemistry of 4-bromoaniline, it is unstable in strong acidic and basic solutions.[10] The primary degradation is likely hydrolysis.

Caption: Potential degradation pathways under stress conditions.

Data Presentation

Results from the forced degradation study should be summarized clearly. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound relative to the t=0 sample.

| Stress Condition | Reagent | Temperature (°C) | Time (hr) | % Degradation of Parent | Major Degradation Products (m/z) |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | Data | Data |

| Acid Hydrolysis | 1 M HCl | 60 | 24 | Data | Data |

| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | Data | Data |

| Base Hydrolysis | 1 M NaOH | 60 | 24 | Data | Data |

| Thermal (Control) | Water | 60 | 24 | Data | Data |

Table 1: Example template for summarizing forced degradation data.

Conclusion and Recommendations

This guide establishes a comprehensive framework for evaluating the stability of this compound. Based on chemical principles, the molecule is expected to exhibit instability primarily in strong acidic and basic media, with degradation likely occurring at the functional groups rather than the deuterated aromatic ring.[10] The deuterium labeling is not expected to significantly alter this intrinsic chemical stability.

It is imperative for researchers using this compound to conduct rigorous forced degradation studies as outlined. This will not only ensure the integrity of their own research, whether in metabolic tracking or as an analytical standard, but also provide the necessary data for regulatory submissions. The stability profile generated will dictate appropriate formulation, storage, and handling conditions, safeguarding the quality and reliability of this critical research tool.

References

- Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.

- Veeprho. (2025).

- MedCrave online. (2016).

- BioProcess International. (n.d.).

- IJCRT.org. (n.d.).

- NIH National Library of Medicine. (n.d.).

- ACS Publications. (2008).

- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Chemicals Knowledge Hub. (2023).

- PubMed. (2008).

- PubMed. (n.d.).

- Ketone Pharma. (2024).

- PubChem. (n.d.). 4-Bromoaniline.

- Inchem.org. (n.d.). ICSC 1226 - 4-BROMOANILINE.

- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.

- ChemicalBook. (2023).

- ACS Publications. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect.

- Wikipedia. (n.d.). Aryl halide.

- Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect.

- CLEARSYNTH. (n.d.). This compound.

- IJARIIE. (n.d.).

- Pharmacy 180. (n.d.). Isotope Effects - Mechanisms of Organic Reactions.

- PharmaInfo. (n.d.).

Sources

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. metsol.com [metsol.com]

- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 1226 - 4-BROMOANILINE [inchem.org]

- 10. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aryl halide - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmacy180.com [pharmacy180.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. ijcrt.org [ijcrt.org]

- 20. biopharminternational.com [biopharminternational.com]

- 21. ijmr.net.in [ijmr.net.in]

Methodological & Application

Topic: The Strategic Implementation of 4-Bromoaniline-2,3,5,6-D4 as an Internal Standard for High-Precision Quantitation by LC-MS/MS

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the use of 4-Bromoaniline-2,3,5,6-D4 (4-BA-D4) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 4-Bromoaniline (4-BA) and structurally related compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy by correcting for variability during sample preparation, chromatography, and ionization.[1][2][3] This document details the core principles, step-by-step protocols for implementation, and validation guidelines, providing researchers with a robust methodology for reliable and reproducible quantification in complex matrices.

Introduction: The Imperative for a Robust Internal Standard

Quantitative analysis by LC-MS/MS is susceptible to several sources of error, including sample loss during extraction, injection volume variability, and matrix-induced ion suppression or enhancement.[2][4] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for these variations.[5] The ideal IS mimics the physicochemical behavior of the analyte throughout the entire analytical process.[1]

Stable isotope-labeled internal standards, such as 4-Bromoaniline-D4, are considered the "perfect" internal standards.[1] By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased by four Daltons. This mass shift allows the mass spectrometer to distinguish the IS from the native analyte, while its chemical properties remain nearly identical. This ensures that the IS and the analyte co-elute during chromatography and experience the same effects in the ion source, providing the most accurate correction for analytical variability.[3][4]

This guide will focus on 4-Bromoaniline, an important chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, but the principles and protocols are broadly applicable to other small molecule analyses.[6][7]

Physicochemical Properties and Key Characteristics

Understanding the properties of both the analyte and the internal standard is fundamental to method development.

| Property | 4-Bromoaniline (Analyte) | This compound (IS) | Rationale for Comparison |

| Molecular Formula | C₆H₆BrN[6][8] | C₆H₂D₄BrN[9] | Confirms the mass difference is due to deuterium labeling. |

| Molecular Weight | 172.02 g/mol [6][8] | 176.05 g/mol [9] | The +4 Da mass shift is ideal for preventing isotopic crosstalk. |

| CAS Number | 106-40-1[8] | 61357-76-4[9][10] | Unique identifiers for procurement and safety documentation. |

| Appearance | White to off-white crystalline solid[6][7] | Not specified, assumed similar | Physical state is important for weighing and dissolution. |

| Melting Point | 66-68 °C[6] | Not specified, assumed similar | Identical melting points indicate similar crystal lattice energy. |

| Solubility | Slightly soluble in water; soluble in organic solvents.[6][7] | Not specified, assumed identical | Ensures both compounds behave identically during extraction. |

| pKa | 3.86 (conjugate acid)[8] | Not specified, assumed identical | Governs ionization state in solution, critical for LC separation. |

Safety and Handling Precautions

4-Bromoaniline is a hazardous compound and must be handled with appropriate safety measures.[7] Assume 4-Bromoaniline-D4 has similar toxicity.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause damage to organs through prolonged exposure.[6][11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[6][12]

-

Handling: Conduct all weighing and solution preparation in a certified chemical fume hood to avoid inhalation.[7][12]

-

Storage: Store in a cool, dry, well-ventilated area, away from acids and strong oxidants.[6][13]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

Principle of Isotopic Dilution Mass Spectrometry

The core of this method relies on the principle of isotopic dilution. A known quantity of the deuterated internal standard (4-BA-D4) is added to an unknown quantity of the native analyte (4-BA). The ratio of the instrument response of the analyte to the internal standard is then used for quantification. This ratio remains constant even if sample is lost during processing, as both compounds are lost proportionally.

Experimental Protocols

Materials and Reagents

-

4-Bromoaniline (≥98% purity)

-

This compound (Isotopic purity ≥98%)

-

HPLC or LC-MS grade Methanol, Acetonitrile, and Water

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Class A volumetric flasks and pipettes

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer and centrifuge

-

Syringe filters (0.2 µm PTFE or equivalent)

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock solutions for creating calibration curves and spiking samples.

-

Analyte Stock (1 mg/mL): Accurately weigh 10.0 mg of 4-Bromoaniline and transfer it to a 10.0 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This is your Analyte Primary Stock (S1) .

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10.0 mg of 4-Bromoaniline-D4 and transfer it to a 10.0 mL Class A volumetric flask. Dissolve and bring to volume with methanol. This is your IS Primary Stock (IS-S1) .

-